Terpinéol

Vue d'ensemble

Description

Le terpinéol est un alcool monoterpénoïde monocyclique insaturé d'origine naturelle. On le trouve dans diverses plantes, y compris des fleurs comme le narcisse et le freesia, des herbes comme la marjolaine, l'origan, le romarin, et dans l'huile de zeste de citron . Le this compound est connu pour son odeur agréable de lilas et est couramment utilisé dans les parfums, les cosmétiques et les senteurs aromatiques . Il existe cinq isomères courants du this compound : alpha-, bêta-, gamma-, delta- et terpinen-4-ol, l'alpha-terpinéol et le terpinen-4-ol étant les plus répandus dans la nature .

Applications De Recherche Scientifique

Terpineol has a wide range of scientific research applications:

Chemistry: Terpineol is used as a solvent and reagent in various chemical reactions.

Medicine: Terpineol has been studied for its potential anticancer, anticonvulsant, antiulcer, antihypertensive, and anti-nociceptive effects.

Industry: Terpineol is widely used in the flavors and fragrances industry for its pleasant aroma.

Mécanisme D'action

Target of Action

Terpineol, specifically α-Terpineol, has been found to exhibit antibacterial activities against common foodborne pathogenic bacteria . The primary targets of α-Terpineol are the cell membranes of these bacteria .

Mode of Action

The hydroxyl group of α-Terpineol interacts with the bacteria, affecting membrane function and leading to the bacteria’s death . It forms glycosidic bonds with carbohydrates and hydrogen bonds with PO2− and COO− . This interaction increases the membrane gelation and reduces the membrane fluidity .

Biochemical Pathways

The biosynthesis of α-Terpineol proceeds from geranyl pyrophosphate, which releases pyrophosphate to give the terpinyl cation . This carbocation is the precursor to many terpenes and terpenoids . Its hydrolysis gives terpineol .

Result of Action

The interaction of α-Terpineol with bacterial cells results in a number of cellular effects. It causes remarkable destruction in cell envelopes and intracellular organizations . The compound impairs the cell wall and damages plasma membranes . Electron transport in the cytoplasmic membrane is impaired, inducing reactive oxygen species accumulation . Both membrane electrical potential and membrane pH gradient collapse . The disruption of proton motive force and the leakage of ATP result in a deficit of intracellular ATP .

Action Environment

Terpineol is naturally present in plant species and can be found in flowers such as narcissus and freesia, in herbs, such as marjoram, oregano, rosemary, and in lemon peel oil . The environment in which Terpineol is found can influence its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Terpineol, specifically α-Terpineol, interacts with various enzymes, proteins, and other biomolecules. It has been found to have a wide range of biological applications, including antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, and anti-nociceptive properties . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

Terpineol has been shown to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have anticancer properties, suggesting that it may influence cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of Terpineol’s action is multifaceted. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression . These interactions allow Terpineol to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Terpineol can change over time. This includes information on Terpineol’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Terpineol can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Terpineol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Terpineol is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Terpineol and its effects on its activity or function are complex. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Le terpinéol peut être synthétisé par plusieurs méthodes :

Synthèse chimique : La méthode la plus courante implique l'hydratation de l'alpha-pinène ou de la térébenthine à l'aide de catalyseurs acides. Ce processus peut être réalisé dans des systèmes discontinus ou à flux continu.

Production biotechnologique : La biotransformation microbienne de monoterpènes tels que le limonène, l'alpha-pinène et le bêta-pinène peut également produire du this compound. Cette méthode suscite un intérêt croissant en raison de son potentiel de production durable.

Analyse Des Réactions Chimiques

Le terpinéol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour produire de l'oxyde de this compound et d'autres dérivés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses alcools correspondants.

Substitution : Le this compound peut subir des réactions de substitution, en particulier avec les halogènes, pour former des dérivés halogénés de this compound.

Les réactifs couramment utilisés dans ces réactions comprennent l'acide sulfurique pour l'hydratation, l'acide trifluoroacétique pour l'addition de Markownikow et l'hydroxyde de sodium pour l'hydrolyse . Les principaux produits formés à partir de ces réactions comprennent l'oxyde de this compound, les terpinéols halogénés et divers dérivés d'alcool .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Le this compound est utilisé comme solvant et réactif dans diverses réactions chimiques.

Médecine : Le this compound a été étudié pour ses effets anticancéreux, anticonvulsivants, anti-ulcéreux, antihypertenseurs et anti-nociceptifs potentiels.

Industrie : Le this compound est largement utilisé dans l'industrie des arômes et des parfums pour son arôme agréable.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec les membranes cellulaires et les protéines. Le groupe hydroxyle du this compound forme des liaisons glycosidiques avec les glucides et des liaisons hydrogène avec les phosphates et les carboxylates dans les parois cellulaires bactériennes . Cette interaction perturbe la fluidité et la perméabilité de la membrane, entraînant la mort cellulaire. Le this compound affecte également le transport des électrons dans la membrane cytoplasmique, induisant l'accumulation d'espèces réactives de l'oxygène et perturbant la force motrice des protons et la synthèse de l'ATP .

Comparaison Avec Des Composés Similaires

Le terpinéol est comparé à d'autres composés monoterpénoïdes similaires, tels que :

Terpinen-4-ol : Similaire en structure et en propriétés, mais avec des activités biologiques différentes.

Gamma-terpinène : Différent en termes d'emplacement de la double liaison, conduisant à des propriétés chimiques et biologiques distinctes.

Alpha-terpinène : Un autre isomère avec des applications et des effets uniques.

Terpinolène : Connu pour son arôme distinct et ses utilisations dans l'industrie des parfums.

1,8-Cinéole :

L'unicité du this compound réside dans son large éventail d'activités biologiques et son odeur agréable de lilas, ce qui le rend très précieux à la fois dans la recherche scientifique et les applications industrielles .

Activité Biologique

Terpineol, a monoterpene alcohol found in various essential oils, has garnered attention for its diverse biological activities, particularly its antibacterial, antifungal, and potential antiviral properties. This article delves into the biological activity of terpineol, supported by recent research findings and case studies.

Chemical Structure and Properties

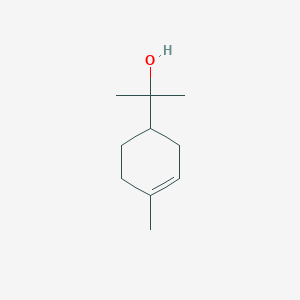

Terpineol exists in several isomeric forms, with α-terpineol being the most studied. Its chemical structure features a hydroxyl group (-OH) that is pivotal to its biological activity. The presence of this functional group enhances its interaction with biological membranes, contributing to its antimicrobial properties.

Antibacterial Activity

Recent studies have elucidated the antibacterial mechanisms of α-terpineol against various pathogens:

- Mechanism of Action : The antibacterial activity of α-terpineol is primarily attributed to its ability to disrupt bacterial cell membranes. Research indicates that α-terpineol can form glycosidic bonds with bacterial carbohydrates and hydrogen bonds with phospholipids, leading to increased membrane rigidity and decreased fluidity. This disruption results in the leakage of intracellular contents and ultimately bacterial cell death .

- Minimum Inhibitory Concentration (MIC) : Studies have reported an MIC of 0.78 µL/mL for α-terpineol against Escherichia coli, indicating its potency as an antibacterial agent. Time-kill assays demonstrated that α-terpineol could kill all E. coli cells at 1 × MIC within 8 hours and at 2 × MIC within 4 hours .

-

Comparative Efficacy : In a comparative study, α-terpineol exhibited significant antibacterial effects against foodborne pathogens such as Salmonella typhimurium and Staphylococcus aureus, with varying degrees of efficacy . The order of effectiveness was noted as follows:

- E. coli O157:H7

- S. typhimurium

- Listeria monocytogenes

- S. aureus

Table 1: Antibacterial Activity of α-Terpineol Against Various Pathogens

| Pathogen | MIC (µL/mL) | Time to Kill (hours) |

|---|---|---|

| Escherichia coli | 0.78 | 4 (2 × MIC) |

| Salmonella typhimurium | Not specified | Not specified |

| Listeria monocytogenes | Not specified | Not specified |

| Staphylococcus aureus | Not specified | Not specified |

Antifungal Activity

In addition to its antibacterial properties, terpineol has demonstrated antifungal activity. Research indicates that it can inhibit the growth of various fungal species, making it a candidate for applications in food preservation and medical treatments against fungal infections.

Potential Antiviral Properties

Emerging studies suggest that terpineol may possess antiviral properties, particularly in the context of respiratory viruses like SARS-CoV-2. While direct evidence is still being explored, terpineol's role in modulating immune responses and reducing inflammation may contribute to its potential efficacy against viral infections .

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial effects of α-terpineol against foodborne pathogens revealed significant reductions in bacterial counts within one hour of exposure at a concentration of 0.8% (v/v). This rapid action highlights its potential for use in food safety applications .

- Morphological Changes Induced : Transmission electron microscopy studies showed that exposure to α-terpineol led to significant morphological changes in bacterial cells, including cell wall rupture and cytoplasmic condensation, further supporting its mechanism of action as an effective antibacterial agent .

Propriétés

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOACPNHFRMFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68540-43-2 (hydrochloride salt) | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026625 | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218-221 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol) | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.935 at 20 °C/20 °C, 0.930-0.936 | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Pure alpha-isomer is white, crystalline powder | |

CAS No. |

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1 | |

| Record name | α-Terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21334LVV8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for α-terpineol?

A1: α-Terpineol has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol. Key spectroscopic data includes:

Q2: What are the structural differences between the isomers of terpineol?

A2: Terpineol exists as several isomers, with the most common being α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol. These isomers differ in the position of the double bond and the hydroxyl group on the cyclohexene ring. This variation can significantly influence their physical properties (e.g., odor, boiling point) and biological activities.

Q3: How does α-terpineol exert its analgesic effect in neuropathic pain models?

A4: α-Terpineol has demonstrated analgesic effects in a rat model of neuropathic pain induced by chronic constriction injury (CCI). [] The research suggests that α-terpineol's analgesic effects are mediated by the suppression of microglial cell activation and the reduction of pro-inflammatory cytokines (IL-1β and TNF-α) in the spinal cord. []

Q4: What evidence supports the antibacterial activity of terpineol and its derivatives?

A5: Studies have shown that terpineol and some of its derivatives, particularly terpinen-4-ol, exhibit potent antifungal activity against Candida albicans, including biofilm inhibition. [] While terpineol itself demonstrated significant antifungal activity, terpinen-4-ol emerged as a potent inhibitor of C. albicans biofilms at lower concentrations. [] This finding suggests its potential use in oral hygiene products to manage candidosis.

Q5: Can terpineol be used as an insecticide, and what is its mode of action?

A6: Research has shown that terpineol, particularly (-)-4-terpineol, exhibits insecticidal activity against Plutella xylostella. [, ] This insecticidal activity appears to be linked to the inhibition of key enzymes in P. xylostella, including glutathione S-transferase, catalase, acetylcholinesterase, and Na+/K+-ATPase. [] These enzymes play crucial roles in detoxification, oxidative stress response, and nerve impulse transmission, suggesting potential targets for terpineol's insecticidal action.

Q6: What is known about the stability of terpineol in various conditions?

A8: Limited information is available regarding the stability of terpineol under various conditions. As a volatile compound, it is prone to evaporation, and its stability can be affected by factors such as temperature, light, and storage conditions. []

Q7: Are there any toxicological concerns regarding the use of terpineol?

A9: While generally recognized as safe (GRAS) for use in food flavorings, terpineol can exhibit toxicity at higher concentrations. Studies in horses have shown acute toxicity after intravenous administration of pine oil, with α-terpineol being a major constituent. [] Pulmonary edema was the primary cause of death, highlighting the potential respiratory toxicity of high doses of α-terpineol. [] Further research is needed to understand its long-term effects and safe dosage limits in various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.